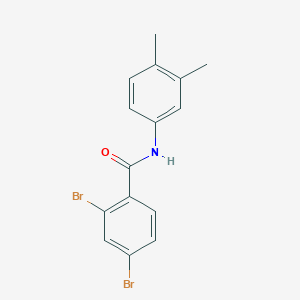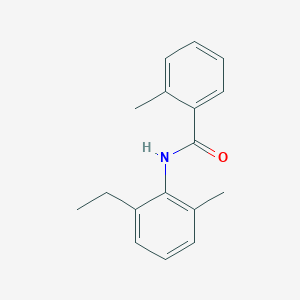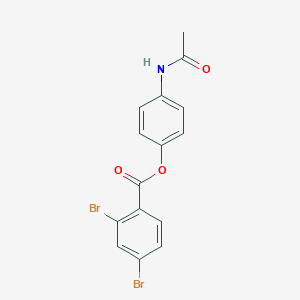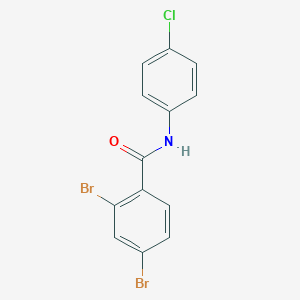
N-(4-ethoxyphenyl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)decanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endogenous cannabinoid receptor ligands, such as anandamide, which are involved in various physiological processes, including pain perception, mood regulation, and inflammation. Inhibition of FAAH activity by A-836,339 leads to increased levels of endocannabinoids, which may have therapeutic potential in various disease states.
Wirkmechanismus
N-(4-ethoxyphenyl)decanamide inhibits the activity of FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-ethoxyphenyl)decanamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)decanamide has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peritoneal fluid. This increase in endocannabinoid levels can lead to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood regulation, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethoxyphenyl)decanamide in lab experiments is that it is a selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using N-(4-ethoxyphenyl)decanamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)decanamide and its potential therapeutic applications. One direction is to further investigate the effects of N-(4-ethoxyphenyl)decanamide on endocannabinoid levels and cannabinoid receptor activation in various disease states, including chronic pain, anxiety disorders, and inflammatory diseases. Another direction is to develop more potent and selective FAAH inhibitors that can be used in clinical trials to evaluate their therapeutic potential. Additionally, the development of novel delivery methods for N-(4-ethoxyphenyl)decanamide may improve its solubility and bioavailability in vivo.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)decanamide involves the reaction of 4-ethoxybenzoyl chloride with decanoyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 4-aminophenol in the presence of sodium ethoxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)decanamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In a rat model of neuropathic pain, N-(4-ethoxyphenyl)decanamide was found to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord. In a mouse model of anxiety, N-(4-ethoxyphenyl)decanamide was found to reduce anxiety-like behavior and increase the levels of endocannabinoids in the amygdala. In a mouse model of inflammation, N-(4-ethoxyphenyl)decanamide was found to reduce inflammation and increase the levels of endocannabinoids in the peritoneal fluid.
Eigenschaften
Molekularformel |
C18H29NO2 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)decanamide |
InChI |
InChI=1S/C18H29NO2/c1-3-5-6-7-8-9-10-11-18(20)19-16-12-14-17(15-13-16)21-4-2/h12-15H,3-11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
OIFUPPCHMIINLI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















